
Spectroscopic data interpretation for
Dibenzobarallene (NMR, IR, Mass Spec).

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Dibenzobarallene

Cat. No.: B7713695 Get Quote

Spectroscopic Data Interpretation for
Dibenzobarallene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

Introduction
Dibenzobarallene, formally known as 9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic

anhydride, is a rigid, polycyclic molecule synthesized through a Diels-Alder reaction between

anthracene and maleic anhydride. Its unique three-dimensional structure makes it a valuable

scaffold in supramolecular chemistry and materials science. Accurate structural elucidation and

characterization are paramount for its application, and a combination of spectroscopic

techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and

Mass Spectrometry (MS), provides a comprehensive analysis of its molecular architecture. This

guide presents an in-depth interpretation of the spectroscopic data for dibenzobarallene,

complete with experimental protocols and data presented in a clear, tabular format for ease of

reference.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for dibenzobarallene.

Table 1: ¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.08 - 7.65 Multiplet 8H
Aromatic Protons (H-

Ar)

4.81 - 4.93 Doublet 2H
Bridgehead Methine

Protons (H-9, H-10)

3.44 - 3.56 Doublet 2H

Methine Protons on

Anhydride Ring (H-11,

H-12)

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Carbon Type Assignment

170.5 Carbonyl C=O (Anhydride)

140.6 Aromatic Quaternary Aromatic Carbons

138.1 Aromatic Quaternary Aromatic Carbons

127.8 Aromatic Aromatic CH

127.1 Aromatic Aromatic CH

125.2 Aromatic Aromatic CH

124.4 Aromatic Aromatic CH

48.0 Aliphatic
Bridgehead Methine (C-9, C-

10)

45.4 Aliphatic
Methine on Anhydride Ring (C-

11, C-12)

Table 3: IR Spectroscopic Data
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Wavenumber (cm⁻¹) Intensity Assignment

~3070 Medium Aromatic C-H Stretch

~1860, ~1780 Strong
Symmetric and Asymmetric

C=O Stretch (Anhydride)[1]

~1230 Strong C-O Stretch

~950, ~750 Strong
Aromatic C-H Bend (Out-of-

plane)

Table 4: Mass Spectrometry Data
m/z Relative Intensity (%) Assignment

276 35 [M]⁺ (Molecular Ion)

178 100
[Anthracene]⁺ (Retro-Diels-

Alder Fragment)

98 15
[Maleic Anhydride]⁺ (Retro-

Diels-Alder Fragment)

76 10 [C₆H₄]⁺

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of purified dibenzobarallene is dissolved in

0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated

dimethyl sulfoxide (DMSO-d₆), in a clean, dry 5 mm NMR tube.[2][3] A small amount of

tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing

(δ = 0.00 ppm).[4]

¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 300 MHz or higher field NMR

spectrometer. Standard acquisition parameters include a 30-degree pulse width, a relaxation
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delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are

co-added to achieve a good signal-to-noise ratio.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument, typically

operating at 75 MHz or higher for carbon. A proton-decoupled pulse sequence is used to

simplify the spectrum to single lines for each unique carbon atom. A larger number of scans

(typically 1024 or more) and a longer relaxation delay (2-5 seconds) are required due to the

lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.[3][5]

Infrared (IR) Spectroscopy
Sample Preparation: A small amount of solid dibenzobarallene is finely ground with dry

potassium bromide (KBr) powder using an agate mortar and pestle.[6] The mixture is then

pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be

prepared by dissolving the sample in a volatile solvent, depositing the solution onto a salt

plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[7]

Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR)

spectrometer.[8] The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹. A

background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded

and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer,

typically via a direct insertion probe or after separation by gas chromatography (GC-MS).[9]

Electron Ionization (EI) is a common method used for this type of molecule, where high-

energy electrons (typically 70 eV) bombard the sample, causing ionization and

fragmentation.[9]

Mass Analysis and Detection: The resulting ions are accelerated and separated based on

their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight

analyzer).[10] The detector records the abundance of each ion, generating a mass spectrum

which is a plot of relative intensity versus m/z.[9]

Visualization of Key Relationships
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Spectroscopic Correlation Diagram
The following diagram illustrates the correlation between the different parts of the

dibenzobarallene molecule and their corresponding signals in the various spectra.

Dibenzobarallene Structure

Spectroscopic Data

¹H NMR
- Aromatic (7.08-7.65 ppm)

- Bridgehead CH (4.81-4.93 ppm)
- Anhydride CH (3.44-3.56 ppm)

Proton Environments

¹³C NMR
- Carbonyl (170.5 ppm)

- Aromatic (124-141 ppm)
- Aliphatic (45-48 ppm)Carbon Skeleton

IR
- C=O (1860, 1780 cm⁻¹)

- C-O (~1230 cm⁻¹)
- Ar C-H (~3070 cm⁻¹)

Functional Groups

Mass Spec
- M⁺ (m/z 276)

- Retro-Diels-Alder (m/z 178, 98)

Molecular Mass &
Fragmentation

Click to download full resolution via product page

A diagram correlating the dibenzobarallene structure to its key spectroscopic signatures.

Experimental Workflow for Spectroscopic Analysis
The logical flow for the complete spectroscopic characterization of a compound like

dibenzobarallene is depicted below.
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A generalized workflow for the spectroscopic analysis of a chemical compound.

In-Depth Interpretation
¹H NMR: The aromatic region of the ¹H NMR spectrum displays a complex multiplet

integrating to eight protons, consistent with the two benzene rings of the dibenzobarallene
structure. The downfield chemical shifts are characteristic of protons attached to sp²-

hybridized carbons in an aromatic system. The two distinct signals in the aliphatic region,

each integrating to two protons, are key to confirming the Diels-Alder adduct structure. The

doublet at a higher chemical shift (4.81-4.93 ppm) is assigned to the bridgehead methine

protons (H-9 and H-10). Their position is influenced by the adjacent aromatic rings. The other

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b7713695?utm_src=pdf-body-img
https://www.benchchem.com/product/b7713695?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7713695?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


doublet at a lower chemical shift (3.44-3.56 ppm) corresponds to the methine protons on the

succinic anhydride ring (H-11 and H-12), which are in a more shielded environment.

¹³C NMR: The ¹³C NMR spectrum provides a carbon count that matches the molecular

formula. The signal at 170.5 ppm is characteristic of a carbonyl carbon in an anhydride

functional group. The multiple signals in the range of 124-141 ppm correspond to the twelve

aromatic carbons. The two signals in the aliphatic region at 48.0 ppm and 45.4 ppm are

assigned to the two pairs of methine carbons, confirming the bridged bicyclic structure.

IR Spectroscopy: The IR spectrum provides definitive evidence for the key functional groups.

The two strong absorption bands at approximately 1860 cm⁻¹ and 1780 cm⁻¹ are

characteristic of the symmetric and asymmetric C=O stretching vibrations of a cyclic

anhydride.[1] The presence of a strong C-O stretching band around 1230 cm⁻¹ further

supports the anhydride functionality. The medium intensity band around 3070 cm⁻¹ is

indicative of the C-H stretching of the aromatic rings.

Mass Spectrometry: The mass spectrum shows a molecular ion peak [M]⁺ at an m/z of 276,

which corresponds to the molecular weight of dibenzobarallene (C₁₈H₁₂O₃). The most

prominent feature of the mass spectrum is the base peak at m/z 178. This fragment

corresponds to the anthracene cation, formed via a characteristic retro-Diels-Alder reaction,

which is a common fragmentation pathway for such adducts. The observation of a peak at

m/z 98, corresponding to the maleic anhydride radical cation, further confirms this

fragmentation pattern. This retro-Diels-Alder fragmentation provides strong evidence for the

original connectivity of the molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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